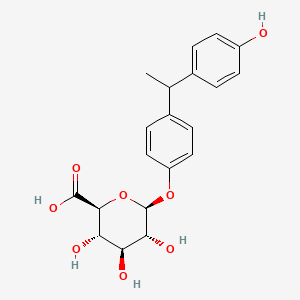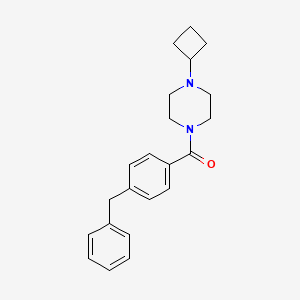
(4-Benzylphenyl)-(4-cyclobutylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Benzylphenyl)-(4-cyclobutylpiperazin-1-yl)methanone is a complex organic compound with the IUPAC name this compound It is known for its unique structural features, which include a benzylphenyl group and a cyclobutylpiperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzylphenyl)-(4-cyclobutylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzylphenyl Intermediate: The benzylphenyl group can be synthesized through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclobutylpiperazine Synthesis: The cyclobutylpiperazine moiety can be prepared by reacting cyclobutylamine with piperazine under controlled conditions.
Coupling Reaction: The final step involves coupling the benzylphenyl intermediate with the cyclobutylpiperazine moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes:
Reaction Scaling: Scaling up the reactions while maintaining the reaction conditions to ensure high yield and purity.
Purification: Utilizing techniques such as recrystallization, column chromatography, and distillation to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Benzylphenyl)-(4-cyclobutylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
(4-Benzylphenyl)-(4-cyclobutylpiperazin-1-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of (4-benzylphenyl)-(4-cyclobutylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface, leading to downstream signaling events.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in critical biochemical pathways.
Modulation of Gene Expression: Affecting the expression of genes involved in various cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Benzylphenyl)-(4-methylpiperazin-1-yl)methanone: Similar structure with a methyl group instead of a cyclobutyl group.
(4-Benzylphenyl)-(4-ethylpiperazin-1-yl)methanone: Similar structure with an ethyl group instead of a cyclobutyl group.
(4-Benzylphenyl)-(4-phenylpiperazin-1-yl)methanone: Similar structure with a phenyl group instead of a cyclobutyl group.
Uniqueness
(4-Benzylphenyl)-(4-cyclobutylpiperazin-1-yl)methanone is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties
Eigenschaften
Molekularformel |
C22H26N2O |
|---|---|
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
(4-benzylphenyl)-(4-cyclobutylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C22H26N2O/c25-22(24-15-13-23(14-16-24)21-7-4-8-21)20-11-9-19(10-12-20)17-18-5-2-1-3-6-18/h1-3,5-6,9-12,21H,4,7-8,13-17H2 |
InChI-Schlüssel |
GAVKXFGKWYCAJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



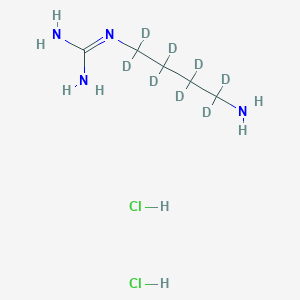
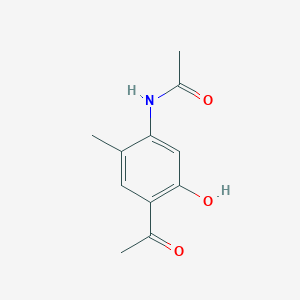

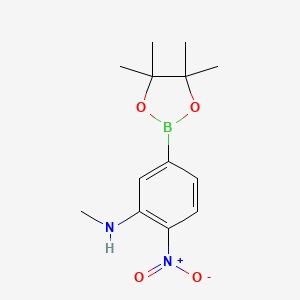
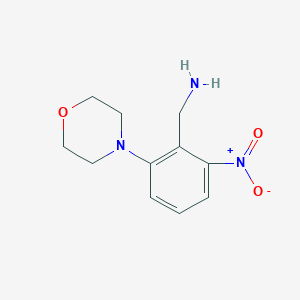
![3-Oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B13856025.png)
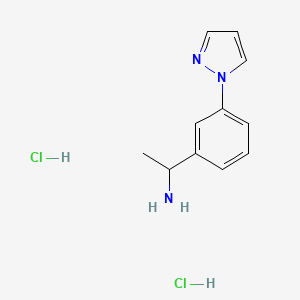
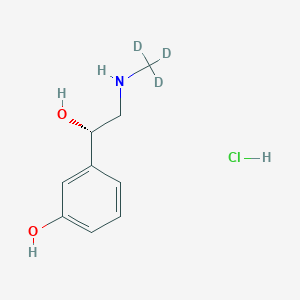
![Bis(2-Methyl-10H-Benzo[b]Thieno[2,3-e][1,4]Diazepin-4-yl)Amine](/img/structure/B13856038.png)
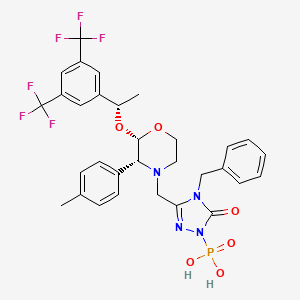
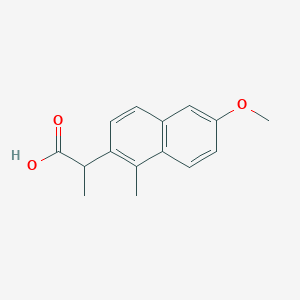
![2,4-Imidazolidinedione, 5-([1,1'-biphenyl]-4-ylmethylene)-](/img/structure/B13856062.png)
